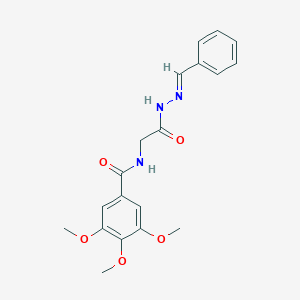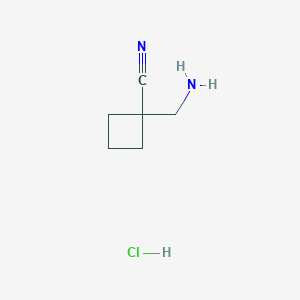![molecular formula C26H24N2O2S2 B2744682 1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol CAS No. 2115683-05-9](/img/structure/B2744682.png)
1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene backbone with hydroxyl and imino functional groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts to facilitate the formation of the imino and disulfide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
Major products formed from these reactions include naphthoquinones, secondary amines, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(E)-{[2-({2-[(E)-[(2-hydroxynaphthalen-1-yl)methylidene]amino]ethyl}disulfanyl)ethyl]imino}methyl]naphthalen-2-ol involves its ability to interact with various molecular targets, such as enzymes and receptors. The compound’s hydroxyl and imino groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxynaphthaldehyde: A precursor in the synthesis of the compound, known for its reactivity and use in Schiff base formation.
Naphthalene-2-ol: Shares the naphthalene backbone and hydroxyl group, used in similar chemical reactions.
Disulfide-Linked Compounds: Compounds with disulfide linkages, known for their stability and use in redox reactions.
Propiedades
IUPAC Name |
1-[2-[2-[(2-hydroxynaphthalen-1-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S2/c29-25-11-9-19-5-1-3-7-21(19)23(25)17-27-13-15-31-32-16-14-28-18-24-22-8-4-2-6-20(22)10-12-26(24)30/h1-12,17-18,29-30H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGTEICODASJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NCCSSCCN=CC3=C(C=CC4=CC=CC=C43)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
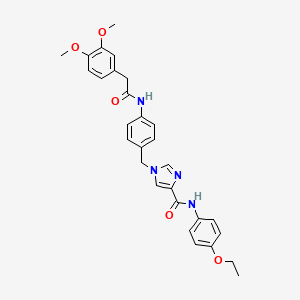
![2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid](/img/structure/B2744602.png)
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2744604.png)
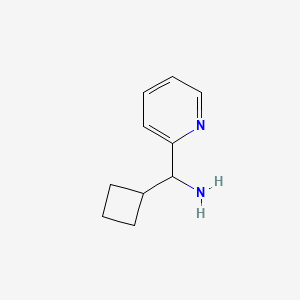
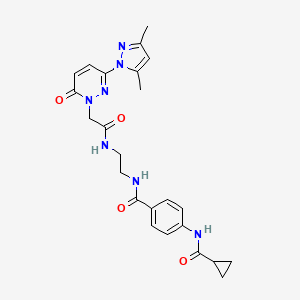
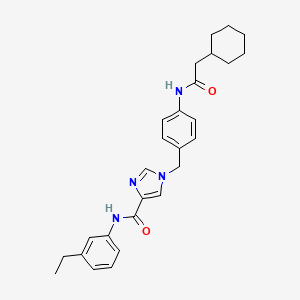
![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2744610.png)
![3-(3,4,5-trimethoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B2744612.png)
![1'-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744614.png)
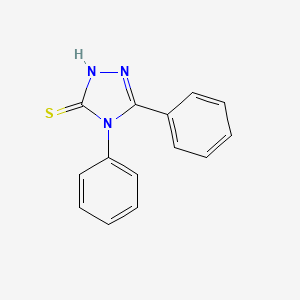
![1-[(2-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2744617.png)
